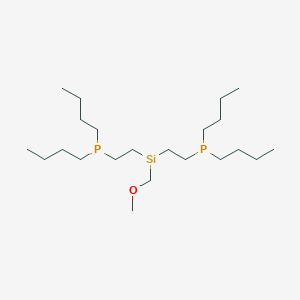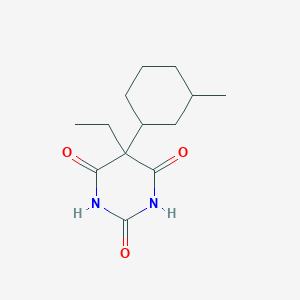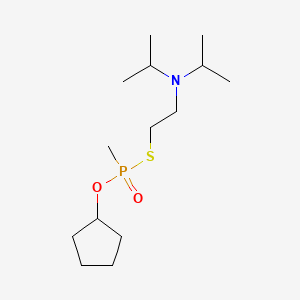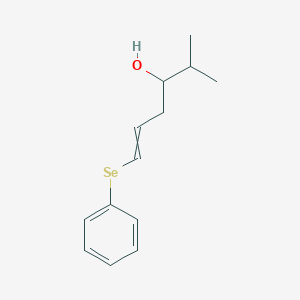![molecular formula C8H16N4OSi B14414151 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one CAS No. 84655-28-7](/img/structure/B14414151.png)
1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one is a synthetic organic compound that features a tetrazole ring substituted with a trimethylsilyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom The trimethylsilyl group is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one typically involves the formation of the tetrazole ring followed by the introduction of the trimethylsilyl group. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds readily in water and can be catalyzed by various zinc salts . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule. The tetrazole ring can participate in various chemical reactions, influencing the overall activity of the compound .
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole compound without the trimethylsilyl group.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring.
Trimethylsilyl Derivatives: Compounds with the trimethylsilyl group attached to different functional groups.
Uniqueness: 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one is unique due to the combination of the tetrazole ring and the trimethylsilyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
84655-28-7 |
|---|---|
Molecular Formula |
C8H16N4OSi |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
1-(5-trimethylsilyltetrazol-2-yl)butan-2-one |
InChI |
InChI=1S/C8H16N4OSi/c1-5-7(13)6-12-10-8(9-11-12)14(2,3)4/h5-6H2,1-4H3 |
InChI Key |
CKDFNCKBODENNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN1N=C(N=N1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)







![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)

